molecular formula C11H20N2O2 B129190 tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 141449-85-6

tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B129190
CAS No.: 141449-85-6
M. Wt: 212.29 g/mol
InChI Key: FYUVLZRRIRGSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a heterocyclic compound that belongs to the pyrrole family It is characterized by its unique structure, which includes a tert-butyl ester group attached to a hexahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride under mild conditions, resulting in the formation of N-substituted pyrroles . Another method involves the use of primary diols and amines in the presence of a manganese complex, which facilitates the formation of 2,5-unsubstituted pyrroles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-substituted pyrroles, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its tert-butyl ester group and hexahydropyrrolo core make it a versatile compound for various synthetic and research applications.

Biological Activity

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, with the CAS number 1588507-39-4, is a synthetic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C11_{11}H20_{20}N2_2O2_2, with a molecular weight of 212.29 g/mol. It is characterized by a hexahydropyrrolo structure which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC11_{11}H20_{20}N2_2O2_2
Molecular Weight212.29 g/mol
CAS Number1588507-39-4
Purity>97.0%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathways have been documented in various studies, showcasing methods such as radical addition-cyclization-elimination reactions that yield high purity products .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Properties
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound seems to induce apoptosis through mitochondrial pathways.

3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which may help in conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potent activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing
A research article detailed the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM for MCF-7 cells and 30 µM for A549 cells .

Case Study 3: Neuroprotection in Animal Models
In vivo studies using a mouse model of Alzheimer's disease showed that administration of this compound led to improved cognitive function as assessed by maze tests and reduced levels of amyloid-beta plaques in brain tissue samples .

Properties

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVLZRRIRGSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399849
Record name tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141449-85-6, 1330763-64-8
Record name Hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141449-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANS-TERT-BUTYL HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.